molecular formula C16H12N4O3 B2726257 2-benzamido-N-(pyridin-3-yl)oxazole-4-carboxamide CAS No. 1286716-94-6

2-benzamido-N-(pyridin-3-yl)oxazole-4-carboxamide

Cat. No.: B2726257
CAS No.: 1286716-94-6
M. Wt: 308.297
InChI Key: CPZBZUMHISDZCB-UHFFFAOYSA-N
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Description

2-benzamido-N-(pyridin-3-yl)oxazole-4-carboxamide is a heterocyclic compound that features an oxazole ring fused with a benzamido and pyridinyl group

Properties

IUPAC Name

2-benzamido-N-pyridin-3-yl-1,3-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3/c21-14(11-5-2-1-3-6-11)20-16-19-13(10-23-16)15(22)18-12-7-4-8-17-9-12/h1-10H,(H,18,22)(H,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPZBZUMHISDZCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=NC(=CO2)C(=O)NC3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-benzamido-N-(pyridin-3-yl)oxazole-4-carboxamide typically involves the reaction of 2-aminopyridine with α-bromoketones under specific conditions. The reaction is carried out in toluene with iodine and tert-butyl hydroperoxide (TBHP) as reagents, promoting C–C bond cleavage and forming the desired amide . The reaction conditions are mild and metal-free, making the process environmentally friendly.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but the synthetic route mentioned above can be scaled up for industrial applications. The use of mild and metal-free conditions is advantageous for large-scale production, reducing the need for extensive purification steps.

Chemical Reactions Analysis

Types of Reactions

2-benzamido-N-(pyridin-3-yl)oxazole-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxazole derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the oxazole ring.

    Substitution: The compound can undergo substitution reactions, particularly at the pyridinyl and benzamido groups.

Common Reagents and Conditions

Common reagents used in these reactions include iodine, TBHP, and various oxidizing and reducing agents. The conditions for these reactions are typically mild, avoiding the use of harsh chemicals and high temperatures.

Major Products

The major products formed from these reactions include various oxazole derivatives with modified functional groups, which can have different biological and chemical properties.

Scientific Research Applications

2-benzamido-N-(pyridin-3-yl)oxazole-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-benzamido-N-(pyridin-3-yl)oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but the compound’s structure suggests it may interact with proteins involved in cell signaling and metabolism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-benzamido-N-(pyridin-3-yl)oxazole-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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